萘-2,3-二硫醇

描述

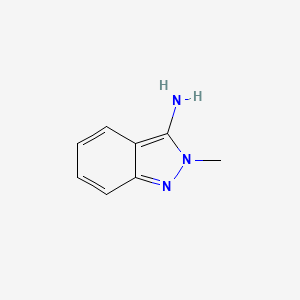

Naphthalene-2,3-dithiol, also known as 2,3-dihydroxynaphthalene, is an organic compound with the chemical formula C10H8O2 . It belongs to the class of naphthalene derivatives and possesses two hydroxyl groups at positions 2 and 3 on the naphthalene ring .

Synthesis Analysis

Naphthalene-2,3-dithiol can be synthesized through palladium-catalyzed cross-coupling reactions . Specifically, 2-naphthylzinc compounds react with 2-bromonaphthalene derivatives to yield this compound. The synthetic route involves connecting naphthalene-like aromatic units between the β-positions in series, resulting in the formation of helical secondary structures .

Molecular Structure Analysis

The molecular structure of Naphthalene-2,3-dithiol consists of a naphthalene ring with hydroxyl groups at positions 2 and 3. The arrangement of atoms in the compound contributes to its unique properties and reactivity .

Chemical Reactions Analysis

While specific chemical reactions involving Naphthalene-2,3-dithiol may vary, it can participate in various transformations. For instance, it may serve as a precursor for the synthesis of aromatic polyamides, crown ethers, W(VI) complexes, and sulfonic acids . Further investigations into its reactivity and functional group modifications are essential for a comprehensive understanding.

Physical And Chemical Properties Analysis

科学研究应用

有机薄膜晶体管

萘二酰亚胺衍生物,特别是与硫杂环稠合的核扩展萘二酰亚胺,已在开发空气稳定的溶液处理的 n 型沟道有机薄膜晶体管方面显示出前景。这些材料表现出电子迁移率,使其成为电子器件应用的潜在候选者 (Hu 等人,2011 年)。

超分子化学和传感器

萘二酰亚胺,包括与萘-2,3-二硫醇相关的萘二酰亚胺,已应用于超分子化学、传感器、分子开关器件和离子通道。它们还可用作凝胶剂来感应芳香系统,并通过阴离子-π 相互作用进行催化。它们与 DNA 的嵌入表明了潜在的药用应用 (Kobaisi 等人,2016 年)。

[FeFe]-氢化酶的合成模拟

已合成基于围代萘和菲二硫属化合物的化合物,包括二硫代变体,作为 [FeFe]-氢化酶的模拟物。这些化合物以其催化质子还原的潜力为特征,这是制氢的关键方面 (Figliola 等人,2014 年)。

有机场效应晶体管

含有噻吩单元的萘二酰亚胺共聚物在有机电子学中显示出显着的潜力,特别是在有机场效应晶体管 (OFET) 中。这些聚合物表现出高电子迁移率,表明它们在电子器件制造中的实用性 (Durban 等人,2010 年)。

配位化学

基于围代萘的配体与第 15 和 16 族元素(包括二硫代醇盐)的配位化学已得到广泛研究。这些化合物通常作为具有刚性骨架的螯合剂,在材料科学中具有潜在应用 (Kilian 等人,2011 年)。

作用机制

Naphthalene-2,3-dithiol mimics the action of the natural glutathione system found in animals. It scavenges radicals and reactive oxygen species, contributing to its potential as a stabilizing additive. This property has been practically evaluated in the context of organic solar cells, where Naphthalene-2,3-dithiol improves outdoor operational stability without compromising cell efficiency .

属性

IUPAC Name |

naphthalene-2,3-dithiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLISMBCUBZFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571129 | |

| Record name | Naphthalene-2,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99643-52-4 | |

| Record name | Naphthalene-2,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。